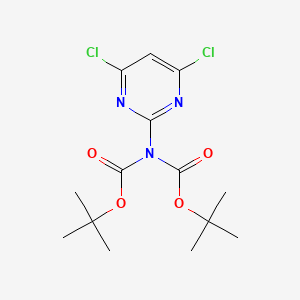![molecular formula C12H19ClO B13783847 Spiro[4.6]undecane-2-carbonyl chloride CAS No. 95070-39-6](/img/structure/B13783847.png)
Spiro[4.6]undecane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.6]undecane-2-carbonyl chloride is a chemical compound with the molecular formula C₁₂H₁₉ClO. It is characterized by a spirocyclic structure, where two rings share a single carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.6]undecane-2-carbonyl chloride typically involves the reaction of spiro[4.6]undecane-2-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride . The general reaction scheme is as follows:
Spiro[4.6]undecane-2-carboxylic acid+SOCl2→Spiro[4.6]undecane-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.6]undecane-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
Chemistry
Spiro[4.6]undecane-2-carbonyl chloride is used as an intermediate in the synthesis of various spirocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine
In biological research, spirocyclic compounds derived from this compound are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its unique structure imparts desirable properties to the final products .
Wirkmechanismus
The mechanism of action of Spiro[4.6]undecane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, leading to the formation of covalent bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[5.5]undecane-2-carbonyl chloride
- Spiro[4.5]decane-2-carbonyl chloride
- Spiro[6.6]dodecane-2-carbonyl chloride
Uniqueness
Spiro[4.6]undecane-2-carbonyl chloride is unique due to its specific ring size and the position of the carbonyl chloride group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
95070-39-6 |
|---|---|
Molekularformel |
C12H19ClO |
Molekulargewicht |
214.73 g/mol |
IUPAC-Name |
spiro[4.6]undecane-3-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12/h10H,1-9H2 |
InChI-Schlüssel |
HZGJMMJPEYTLBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CC1)CCC(C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)
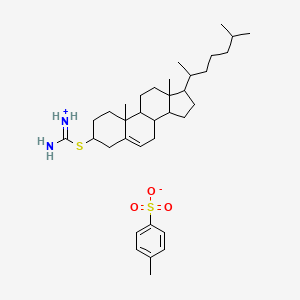
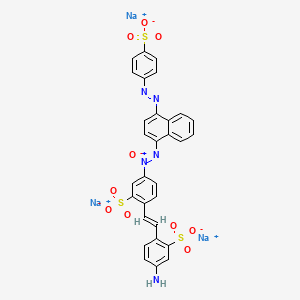
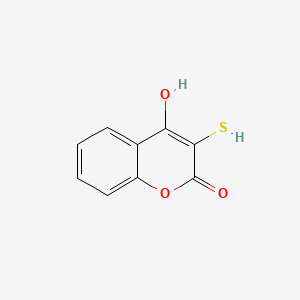
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
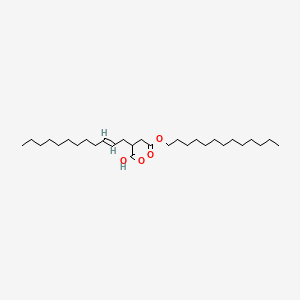
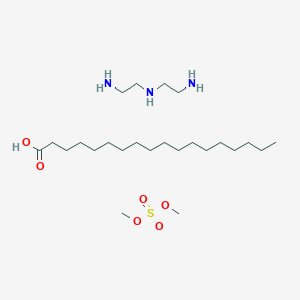
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
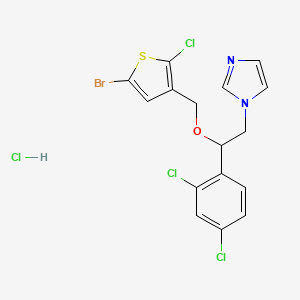

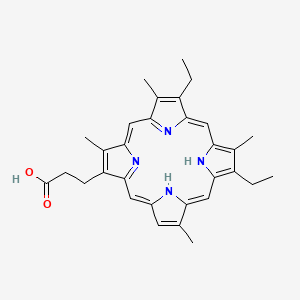
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
